2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS2/c1-17-13(18)12-11(5-6-19-12)16-14(17)20-8-9-3-2-4-10(15)7-9/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUFLFRZLJAHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often require heating the starting materials in the presence of a catalyst or desiccant to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Table 1: Key Structural Analogs and Their Activities
Key Observations:
The (3-chlorophenyl)methylsulfanyl group introduces hydrophobicity, which is critical for membrane penetration in antimicrobial agents ().
Ring Position and Scaffold Variations: Thieno[3,2-d]pyrimidin-4-one (target) vs. thieno[2,3-d]pyrimidin-4-one (): The shift in ring fusion alters electronic distribution, impacting binding to enzymes like TNKS .
Key Observations:
- The target compound likely requires mild cyclization conditions (similar to ) due to its methyl substituent, avoiding decomposition of sensitive groups .
- Higher yields (~60–65%) are achievable for analogs with simple substituents (), while complex derivatives (e.g., spirocyclic compounds in ) may require multi-step syntheses.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thieno[3,2-d]pyrimidin-4-one core structure with a chlorophenylmethyl sulfanyl substituent. The presence of chlorine and sulfur atoms in its structure is believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate thiophene derivatives.
- Introduction of the Chlorophenylmethyl Group : This step often utilizes chlorobenzyl chloride under basic conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
- Case Study : A related derivative exhibited an IC50 value of 1.18 µM against HCT116 cells, indicating potent cytotoxicity . The mechanism is believed to involve inhibition of specific kinases such as PIM-1, which plays a role in tumor cell survival.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar thienopyrimidine frameworks have shown activity against Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that chlorinated derivatives exhibited enhanced antimicrobial activity due to increased lipophilicity and electrophilicity, allowing better penetration into bacterial cells . The introduction of chlorine atoms was found to synergistically enhance the interaction with microbial targets.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like chlorine significantly influences the biological activity of thienopyrimidine derivatives. Modifications in the sulfur and methyl groups also appear to affect potency and selectivity against various biological targets.
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | Anticancer | TBD | PIM-1 |
| Related derivative | Anticancer | 1.18 | HCT116 |
| Chlorinated derivative | Antimicrobial | TBD | Various bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
